
Z-Lvg-chn2
Vue d'ensemble
Description
Z-Lvg-chn2 is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity : Z-LVG-CHN2 exhibits inhibitory effects on the growth of group A streptococci and demonstrates antibacterial activity both in vitro and in vivo. This was highlighted in a study by Björck et al. (1989), emphasizing its potential in treating bacterial infections (Björck et al., 1989).
Antiviral Applications : This compound also shows strong inhibitory effects on the replication of herpes simplex virus type 1. The study by Björck, Grubb, and Kjellén (1990) suggests its potential as an antiviral agent (Björck, Grubb, & Kjellén, 1990).
Photocatalytic Applications : this compound has applications in environmental remediation and energy conversion, such as organic pollutants degradation, heavy metal ion redox, microorganism inactivation, water-splitting, and hydrogen and oxygen evolution. This was detailed in a review by Huang et al. (2019) on artificial Z-scheme photocatalytic systems (Huang et al., 2019).
Chemical Kinetic Investigations : The Z-cell, associated with this compound, serves as a reaction reactor and detection cell in chemical kinetic studies, such as the iodide, persulfate, Griess reaction for nitrite, and molybdenum blue reactions. Ganranoo, Lapanantnoppakhun, and Grudpan (2011) explored its use in sequential injection systems (Ganranoo, Lapanantnoppakhun, & Grudpan, 2011).
Battery Technology : this compound related research includes the development of aqueous electrolytes based on Zn and lithium salts for zinc batteries, enhancing flexibility and reversibility, as studied by Wang et al. (2018) (Wang et al., 2018).
Astronomical Research : this compound is also involved in astronomical research. Z-Spec, an instrument associated with this compound, enables wide-coverage, unbiased line surveys of galaxies, revealing unexpected transitions and molecules, as reported by Naylor (2008) (Naylor, 2008).
DNA Research : Additionally, this compound plays a role in DNA research. For instance, oligonucleotides containing 8-trifluoromethyl-2′-deoxyguanosine stabilize Z-DNA, allowing direct observation of its structure and interaction with proteins, as demonstrated by Bao et al. (2020) (Bao et al., 2020).
Genetic Engineering : this compound is linked to genetic engineering techniques like ZFNs and TALENs, which enable a wide range of genetic modifications with therapeutic potential, as discussed by Gaj, Gersbach, and Barbas (2013) (Gaj, Gersbach, & Barbas, 2013).
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMQWXJLDORCJ-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



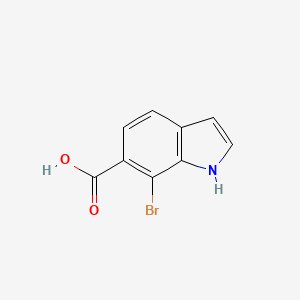

![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)
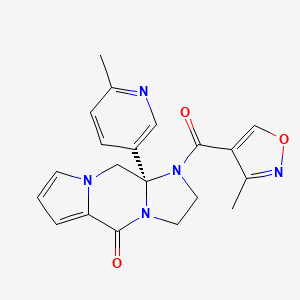
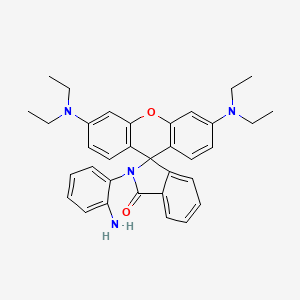
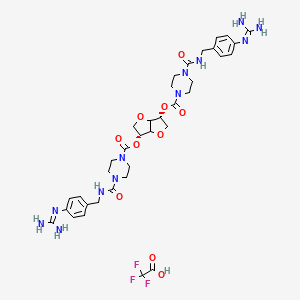
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)

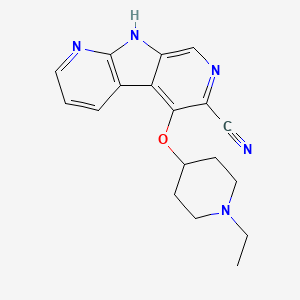

![[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B8199073.png)
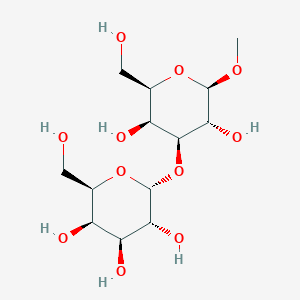
![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
